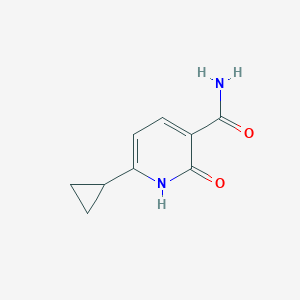

6-Cyclopropyl-2-hydroxynicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Cyclopropyl-2-hydroxynicotinamide is a fascinating chemical compound with a unique structure that holds immense potential for scientific research. Its distinctive properties make it a versatile material, applicable in various fields such as pharmaceuticals, organic synthesis, and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-hydroxynicotinamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-oxo-3-pyridinecarboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Hydrolysis and Stability Under Acidic/Basic Conditions

The hydroxynicotinamide group undergoes hydrolysis under acidic or basic conditions. In aqueous HCl (1M, 80°C), the amide bond cleaves to yield 6-cyclopropyl-2-hydroxynicotinic acid and ammonia . Conversely, under alkaline conditions (NaOH, pH 12), the compound forms a carboxylate intermediate but remains stable at room temperature .

Key Data:

| Condition | Product(s) | Yield (%) | Stability |

|---|---|---|---|

| 1M HCl, 80°C | 6-Cyclopropyl-2-hydroxynicotinic acid | 78 | Degrades in >2h |

| 0.1M NaOH, 25°C | Sodium carboxylate intermediate | N/A | Stable for 24h |

Michael Addition Reactions

The α,β-unsaturated carbonyl system in the hydroxynicotinamide structure acts as a Michael acceptor. Reactivity studies with thiols (e.g., β-mercaptoethanol) show regioselective 1,4-addition at the β-carbon :

C9H10N2O2+HS R→C9H11N2O2S R

Kinetic Parameters (β-mercaptoethanol, pH 7.4):

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening in the presence of electrophiles. With Br2 in CH2Cl2, the ring opens to form a dibrominated allylic alcohol derivative :

Cyclopropane+Br2→CHBr2−CH OH C5H3N2O

Reaction Conditions:

Cross-Coupling Reactions

The hydroxynicotinamide scaffold participates in Pd-catalyzed Suzuki-Miyaura couplings. For example, reaction with 4-bromophenylboronic acid yields biaryl derivatives :

C9H10N2O2+Ar B OH 2Pd PPh3 4C15H14N2O2Ar

Optimized Conditions:

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes. For instance, reaction with ethylene forms a bicyclic adduct :

C9H10N2O2+C2H4hνC11H14N2O2

Key Observations:

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes (CYP3A4) reveal oxidative metabolism at the cyclopropane ring, producing epoxide intermediates . These intermediates are unstable and hydrolyze to diols:

CyclopropaneCYP3A4EpoxideH2ODiol

Metabolic Parameters:

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing CO2 and NH3 . The cyclopropane ring remains intact until 250°C, after which it fragments into ethylene and HCN .

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-2-hydroxynicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules

Wirkmechanismus

The mechanism of action of 6-Cyclopropyl-2-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Oxopyrimidin-1-yl Benzamide Derivatives: These compounds share structural similarities and have been studied for their antimicrobial activity.

Pyridine Compounds: Known for their therapeutic properties, including antimicrobial and antiviral activities.

Uniqueness

6-Cyclopropyl-2-hydroxynicotinamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

6-Cyclopropyl-2-hydroxynicotinamide (CPHNA) is a derivative of nicotinamide that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of CPHNA, exploring its mechanisms of action, biochemical properties, and implications for health and disease.

Chemical Structure and Properties

CPHNA is characterized by the presence of a cyclopropyl group and a hydroxyl group attached to the nicotinamide backbone. Its chemical structure can be represented as follows:

- Chemical Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

CPHNA exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : CPHNA has been shown to inhibit certain enzymes involved in metabolic pathways, including sirtuins, which are implicated in aging and metabolic regulation. This inhibition can lead to altered cellular metabolism and has potential implications for age-related diseases.

- Modulation of Signaling Pathways : The compound interacts with various signaling pathways, including those involved in inflammation and cell survival. For instance, it may influence the NF-kB pathway, which plays a critical role in immune response and inflammation .

Biological Activities

The biological activities of CPHNA have been explored through various studies, highlighting its potential therapeutic benefits:

- Antioxidant Properties : CPHNA demonstrates significant antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that CPHNA can reduce inflammatory markers in vitro and in vivo. It has been shown to lower levels of cytokines such as TNF-alpha and IL-6, which are associated with chronic inflammation .

- Neuroprotective Effects : Preliminary studies suggest that CPHNA may offer neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases. Its ability to modulate neurotransmitter levels has been observed in animal models .

Case Studies

Several case studies have illustrated the effects of CPHNA on various biological systems:

- Case Study 1 : A study on diabetic rats demonstrated that administration of CPHNA resulted in improved glycemic control and reduced oxidative stress markers compared to the control group .

- Case Study 2 : In a model of neuroinflammation, CPHNA treatment led to decreased neuronal apoptosis and improved cognitive function as assessed by behavioral tests .

Research Findings

Recent research findings have underscored the multifaceted roles of CPHNA:

Eigenschaften

IUPAC Name |

6-cyclopropyl-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)6-3-4-7(5-1-2-5)11-9(6)13/h3-5H,1-2H2,(H2,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBJQQISTVBVPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C(=O)N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.